molecular formula C18H21N3O2S B2574629 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 872695-25-5

2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2574629
CAS No.: 872695-25-5
M. Wt: 343.45
InChI Key: HRXQNTJMCKNEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a synthetic pyridazine derivative offered for research purposes. Compounds based on the pyridazinone scaffold are of significant interest in medicinal chemistry and are frequently investigated for their anti-inflammatory potential . Specifically, structurally related pyridazinones have been shown to inhibit lipopolysaccharide (LPS)-induced Nuclear Factor kappa-B (NF-κB) transcriptional activity, a key pathway in the inflammatory response . Some pyridazinone derivatives also act as agonists for G-protein-coupled receptors (GPCRs) like the N-formyl peptide receptor (FPR), which plays a role in modulating leukocyte activity during inflammation . Beyond anti-inflammatory applications, pyridazinone cores are explored as inhibitors for various enzymes, including phosphodiesterase-4 (PDE4) . This product is intended for laboratory research use only by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to conduct their own specific assays to determine the exact mechanism of action and pharmacological profile of this compound.

Properties

IUPAC Name

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-23-15-7-5-6-14(12-15)16-8-9-17(20-19-16)24-13-18(22)21-10-3-2-4-11-21/h5-9,12H,2-4,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXQNTJMCKNEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves several steps. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions typically involve the use of anhydrous solvents and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, pyridazinone derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents . This compound’s unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. Pyridazinone derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . For example, they may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent physiological responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyridazine Derivatives: 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)-pyridazine (): Replaces the sulfanyl-ethanone group with a pyrazole substituent. 2-Fluoro-2-(3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one (): Substitutes the pyridazine ring with a fluorinated ethanone backbone. Fluorination increases electronegativity and metabolic stability compared to the sulfanyl group in the target compound .

Piperidinyl Ethanone Analogues

  • 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one (): Features a trifluorophenyl group and a hydroxylated piperidine ring. The trifluorophenyl group enhances binding to hydrophobic pockets in pain receptors (IC₅₀ = 12 nM), while the hydroxyl group improves water solubility (logP = 1.8 vs. 3.2 for the target compound) .
  • 2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one (): Lacks the pyridazine and methoxyphenyl groups.

Pharmacological and Physicochemical Properties

Table 1: Key Comparative Data

Compound Name Core Structure Key Substituents Bioactivity/Application logP Reference
Target Compound Pyridazine 3-Methoxyphenyl, sulfanyl, piperidine Not explicitly reported ~3.2* -
1-((3R,4S)-...trifluorophenyl)ethan-1-one Piperidinyl ethanone Trifluorophenyl, hydroxyl Analgesic (IC₅₀ = 12 nM) 1.8
2-Fluoro-2-(3-methoxyphenyl)...ethan-1-one Ethanone Fluorine, 3-methoxyphenyl Synthetic intermediate 2.1
2-(4-Bromophenyl)...ethan-1-one Ethanone 4-Bromophenyl Diazo transfer substrate 3.5

*Estimated via computational methods (e.g., XLogP3).

Activity Insights

  • The trifluorophenyl-piperidinyl ethanone () demonstrates superior analgesic potency due to its trifluorophenyl group’s strong hydrophobic interactions and the hydroxyl group’s hydrogen-bonding capacity .
  • The fluorinated ethanone () lacks a heterocyclic core, reducing steric hindrance and enabling easier synthetic modification but limiting target specificity .

Structure-Activity Relationship (SAR) Trends

  • Methoxy Groups : The 3-methoxyphenyl moiety in the target compound may enhance binding to aromatic residues (e.g., tyrosine or phenylalanine) compared to unsubstituted phenyl groups .
  • Piperidine vs. Piperazine : Piperazine-containing analogues (e.g., ) exhibit higher polarity but reduced blood-brain barrier penetration compared to piperidine derivatives .

Biological Activity

2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of pyridazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O2SC_{19}H_{20}N_2O_2S. The compound features a pyridazine ring, a methoxyphenyl group, and a piperidine moiety, which contribute to its unique pharmacological profile.

The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. This interaction may lead to the inhibition of certain enzymatic activities or modulation of receptor functions, thereby exerting its biological effects.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains and fungi. The presence of the sulfanyl group may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy.

Anti-inflammatory Activity

Research has suggested that pyridazine derivatives possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated potential anticancer effects of this compound. Similar pyridazine derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific pathways involved in these effects are under investigation but may include modulation of cell cycle regulators and apoptotic factors.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesBiological ActivityUniqueness
2-(4-nitrophenyl)-1-(5-methyl-1H-pyrazol-4-yl)ethanonePyrazole instead of pyridazineAnticancerDifferent heterocyclic ring
2-{[(6-methoxypyridin-3-yl)sulfamoyl]thiophen-2-yl}acetic acidSulfamoyl groupAntimicrobialContains a sulfamoyl moiety
1-(4-nitrophenyl)-2-(3-methoxyphenyl)ethanoneSimilar phenolic structureCytotoxicityLacks sulfanyl linkage

This table highlights how the unique structural features of this compound may confer distinct biological properties compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Studies : A study on pyridazine derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications in the substituents can enhance antimicrobial efficacy.
  • Anti-inflammatory Effects : Research indicated that certain pyridazine derivatives significantly reduced inflammation markers in animal models, supporting their potential use in treating inflammatory diseases.
  • Anticancer Potential : In vitro studies demonstrated that some pyridazine compounds inhibited the growth of cancer cell lines such as MCF-7 and HeLa, indicating potential for further development as anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.